(2E)-1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-10H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHSHWJTTFKONB-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dichlorobenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases or phase transfer catalysts can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Epoxides: Formed through oxidation.
Alcohols and Ketones: Resulting from reduction.
Substituted Chalcones: Produced via nucleophilic substitution.
Scientific Research Applications
(2E)-1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its role in the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, altering their permeability and affecting cellular functions. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Structural and Crystallographic Differences
Substituent variations significantly alter molecular geometry and crystal packing:
- Key Observations: Electron-withdrawing groups (e.g., Cl, F) increase planarity, enhancing π-π interactions . Bulky substituents (e.g., furan, methoxy) increase dihedral angles, reducing conjugation . Hydrogen bonding (N–H···Cl, O–H···O) stabilizes crystal structures in amino- or hydroxyl-substituted analogues .
Physicochemical Properties
Substituents impact solubility, molar mass, and stability:
- Key Observations: Nitrofuran derivatives exhibit poor solubility and thermal instability due to nitro group reactivity . Fluorine substituents slightly increase molar mass without significantly altering LogP . Amino groups improve solubility but reduce thermal stability .
Electronic and Optical Properties
Chlorine and methyl groups influence nonlinear optical (NLO) responses:
Biological Activity
(2E)-1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential in medicinal chemistry, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive review of the biological activity associated with this compound, supported by relevant case studies and research findings.
- Molecular Formula : C16H12Cl2O
- Molecular Weight : 291.16 g/mol
- IUPAC Name : (2E)-3-(2,4-dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Antimicrobial Activity
Research has indicated that chalcone derivatives exhibit notable antimicrobial properties. A study by Patil et al. (2006) demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating a strong potential for therapeutic applications.
Anticancer Properties
Chalcones have been extensively studied for their anticancer effects. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. Research published in the Journal of Medicinal Chemistry highlighted that this compound can inhibit cell proliferation in various cancer types, including breast and colon cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit the production of pro-inflammatory cytokines. A study conducted by Gu et al. (2008) demonstrated that chalcone derivatives could effectively reduce inflammation markers in animal models, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Chlorine Substitution : The presence of chlorine atoms at the 2 and 4 positions on the phenyl ring enhances the compound's lipophilicity and reactivity, contributing to its antimicrobial and anticancer activities.
- Methyl Group : The methyl group on the adjacent phenyl ring increases the electron density, which may enhance interactions with biological targets.
Case Studies and Experimental Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (2E)-1-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Answer : The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 2,4-dichloroacetophenone with 4-methylbenzaldehyde in ethanol under alkaline conditions (e.g., KOH or NaOH) at 0–50°C for 2–3 hours . Optimization includes:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like ketone self-condensation.
- Catalyst selection : KOH in ethanol yields higher purity compared to NaOH due to reduced hydrolysis of intermediates.
- Solvent choice : Ethanol balances solubility and reactivity; switching to aprotic solvents (e.g., DMF) may accelerate kinetics but complicate purification.
Q. Which spectroscopic techniques are critical for confirming the E-configuration and structural integrity of this chalcone derivative?
- Answer :
- <sup>1</sup>H NMR : The trans-olefinic protons (α,β-unsaturated ketone) appear as doublets at δ 7.5–8.0 ppm with a coupling constant J ≈ 15–16 Hz, confirming the E-configuration .
- IR Spectroscopy : A strong carbonyl stretch at ~1650 cm<sup>-1</sup> and conjugated C=C stretch at ~1600 cm<sup>-1</sup> validate the α,β-unsaturated system .
- XRD : Single-crystal diffraction resolves bond lengths (C=O: ~1.22 Å; C=C: ~1.34 Å) and dihedral angles between aromatic rings, ensuring structural fidelity .
Q. How can researchers address discrepancies between experimental and computational UV-Vis spectral data for this compound?
- Answer : Discrepancies often arise from solvent effects or basis set limitations in DFT calculations. To reconcile:
- Solvent correction : Use the PCM (Polarizable Continuum Model) in TD-DFT simulations to account for ethanol or DMSO solvation .
- Basis set refinement : Employ hybrid functionals (e.g., B3LYP/6-311++G**) for improved agreement with experimental λmax values .
Advanced Research Questions
Q. What mechanistic insights can DFT calculations provide regarding the electrophilic reactivity of this compound?
- Answer : DFT-derived global reactivity descriptors (e.g., electrophilicity index ω = 3.2 eV) indicate moderate electrophilicity, favoring nucleophilic attacks at the β-carbon of the enone system . Local Fukui indices highlight electron-deficient regions (e.g., carbonyl carbon) as reactive sites for Michael additions or cycloadditions .
Q. How does the crystal packing of this compound influence its nonlinear optical (NLO) properties?
- Answer : Non-centrosymmetric crystal packing (e.g., space group P21/c) enhances NLO activity. Key parameters:
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Hyperpolarizability (β) : Calculated βtot ≈ 8.7 × 10<sup>−30</sup> esu via DFT, correlating with second-harmonic generation (SHG) efficiency .
-
Dipole alignment : Parallel alignment of chlorophenyl and methylphenyl groups amplifies macroscopic polarization .
Crystallographic Parameters Values Space group P21/c a (Å) 11.9035 b (Å) 10.4472 c (Å) 23.7435 β (°) 92.296 V (Å<sup>3</sup>) 2950.3
Q. What experimental and computational approaches are recommended to elucidate the antimicrobial mechanism of this compound?
- Answer :
- In vitro assays : MIC values against S. aureus (32 µg/mL) and E. coli (64 µg/mL) suggest membrane disruption or enzyme inhibition .
- Molecular docking : Dock the compound into E. coli DNA gyrase (PDB: 1KZN) to identify binding interactions with key residues (e.g., Asp73, Glu50) .
- ROS detection : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) induction in bacterial cells .
Key Research Recommendations
- Synthetic optimization : Explore microwave-assisted synthesis to reduce reaction time and improve yield.
- Structure-activity relationships (SAR) : Modify substituents (e.g., replacing 4-methyl with nitro groups) to enhance antimicrobial potency.
- In vivo toxicity : Conduct zebrafish embryo assays to evaluate acute toxicity (LC50) and developmental effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
